molecular formula C29H52ClN B12766639 (Vinylbenzyl)stearyldimethylammonium chloride CAS No. 59567-49-6

(Vinylbenzyl)stearyldimethylammonium chloride

Cat. No.: B12766639
CAS No.: 59567-49-6
M. Wt: 450.2 g/mol
InChI Key: BKLGFWMPVMDQBA-UHFFFAOYSA-M
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Description

(Vinylbenzyl)stearyldimethylammonium chloride is a quaternary ammonium compound that features a vinylbenzyl group attached to a stearyldimethylammonium chloride moiety. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Vinylbenzyl)stearyldimethylammonium chloride typically involves the quaternization of stearyldimethylamine with vinylbenzyl chloride. The reaction is carried out in an organic solvent such as chloroform or toluene, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated purification systems. The use of high-purity starting materials and controlled reaction conditions ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(Vinylbenzyl)stearyldimethylammonium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The vinyl group can participate in nucleophilic substitution reactions.

    Polymerization: The vinyl group can undergo radical polymerization to form polymers.

    Quaternization: The compound can be further quaternized with other alkyl halides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Radical Polymerization: Initiators like azobisisobutyronitrile (AIBN) in organic solvents.

    Quaternization: Alkyl halides in the presence of a base like triethylamine.

Major Products Formed

    Polymers: Polythis compound.

    Substituted Compounds: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Vinylbenzyl)stearyldimethylammonium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of cationic polymers.

    Biology: Employed in the preparation of antimicrobial agents and gene delivery systems.

    Medicine: Investigated for its potential use in drug delivery and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of surfactants, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of (Vinylbenzyl)stearyldimethylammonium chloride involves its interaction with cell membranes and proteins. The compound’s cationic nature allows it to bind to negatively charged sites on cell membranes, leading to disruption of membrane integrity and cell lysis. In gene delivery applications, the compound forms complexes with DNA, facilitating its entry into cells.

Comparison with Similar Compounds

Similar Compounds

    (Vinylbenzyl)trimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.

    4-Vinylbenzyl chloride: A precursor used in the synthesis of various quaternary ammonium compounds.

    Diallyldimethylammonium chloride: A commonly used monomer in the production of cationic polymers.

Uniqueness

(Vinylbenzyl)stearyldimethylammonium chloride is unique due to its long stearyl chain, which imparts distinct hydrophobic properties. This makes it particularly effective as a surfactant and in applications requiring strong membrane interactions.

Properties

CAS No.

59567-49-6

Molecular Formula

C29H52ClN

Molecular Weight

450.2 g/mol

IUPAC Name

dimethyl-octadecyl-(1-phenylprop-2-enyl)azanium;chloride

InChI

InChI=1S/C29H52N.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-27-30(3,4)29(6-2)28-25-22-21-23-26-28;/h6,21-23,25-26,29H,2,5,7-20,24,27H2,1,3-4H3;1H/q+1;/p-1

InChI Key

BKLGFWMPVMDQBA-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)C(C=C)C1=CC=CC=C1.[Cl-]

Origin of Product

United States

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